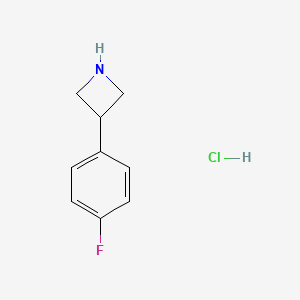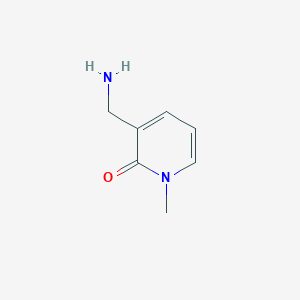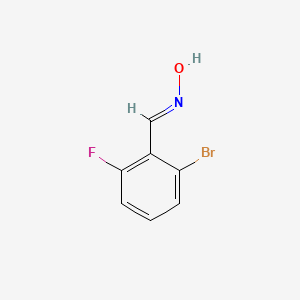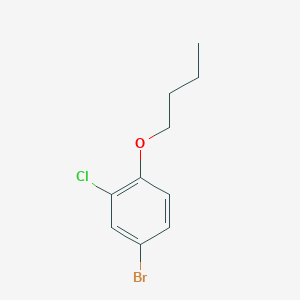![molecular formula C10H14N2OS B1374195 1-(2-Amino-6-metil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-3-il)etanona CAS No. 1468718-86-6](/img/structure/B1374195.png)
1-(2-Amino-6-metil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-3-il)etanona
Descripción general
Descripción
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone (ABT-737) is a small molecule inhibitor of the Bcl-2 family of proteins, which play a critical role in the regulation of apoptosis, or programmed cell death. It has been shown to induce apoptosis in a variety of cancer cell lines, including those of breast, ovarian, and colon cancer. ABT-737 has been studied extensively in pre-clinical and clinical trials, and is currently being evaluated as a potential therapeutic agent for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica y Desarrollo de Fármacos
Este compuesto es un intermedio valioso en la síntesis de diversas moléculas farmacológicamente activas. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos agentes terapéuticos, particularmente en el ámbito de los trastornos del sistema nervioso central debido a su potencial para atravesar la barrera hematoencefálica .
Tratamiento del Cáncer
Los derivados de este compuesto se han explorado por su actividad antitubulina, la cual es crucial en la terapia contra el cáncer. Los compuestos que pueden inhibir la polimerización de tubulina son candidatos potenciales para fármacos anticancerígenos, ya que pueden interrumpir el proceso mitótico en las células cancerosas .
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it is likely that this compound influences multiple biochemical pathways, leading to various downstream effects.
Propiedades
IUPAC Name |
1-(2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-6(13)9-7-3-4-12(2)5-8(7)14-10(9)11/h3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUHWXMLCUNGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC2=C1CCN(C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



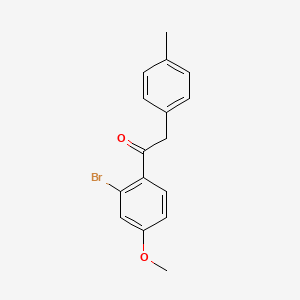


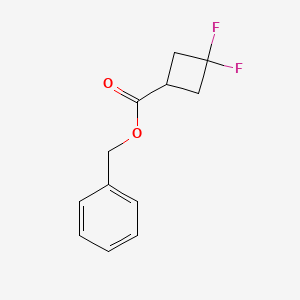
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid](/img/structure/B1374122.png)
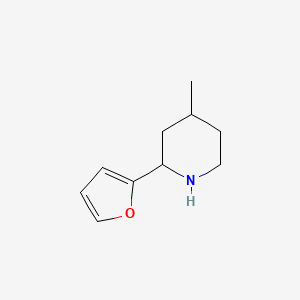
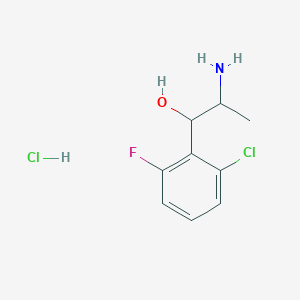
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride](/img/structure/B1374125.png)
